2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 1628835-87-9
VCID: VC6178890
InChI: InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C20H28N2O6
Molecular Weight: 392.452

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid

CAS No.: 1628835-87-9

Cat. No.: VC6178890

Molecular Formula: C20H28N2O6

Molecular Weight: 392.452

* For research use only. Not for human or veterinary use.

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetic acid - 1628835-87-9

Specification

CAS No. 1628835-87-9
Molecular Formula C20H28N2O6
Molecular Weight 392.452
IUPAC Name 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-phenylmethoxycarbonylamino]acetic acid
Standard InChI InChI=1S/C20H28N2O6/c1-20(2,3)28-18(25)21-11-9-16(10-12-21)22(13-17(23)24)19(26)27-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,23,24)
Standard InChI Key DTMWRWNIJJHVBZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group. The acetic acid moiety at this position enhances its solubility in polar solvents and facilitates conjugation reactions. Key structural attributes include:

  • Molecular Formula: C20H28N2O6\text{C}_{20}\text{H}_{28}\text{N}_{2}\text{O}_{6}

  • Molecular Weight: 392.45 g/mol

  • CAS Registry Numbers: 1447607-41-1 , 1628835-87-9, and 303037-51-6 (structural isomers or variants)

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) provides steric protection for the piperidine nitrogen, while the Cbz group (C6H5CH2OC(O)\text{C}_6\text{H}_5\text{CH}_2\text{OC(O)}) safeguards the amino functionality during synthetic processes .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of characteristic functional groups:

  • IR: Strong absorption bands at 1720–1680 cm1^{-1} (C=O stretching of carbonyl groups) and 1250 cm1^{-1} (C-O-C stretching of ester groups).

  • 1^1H NMR: Peaks at δ 1.44 ppm (9H, singlet, Boc methyl groups), δ 5.10 ppm (2H, singlet, Cbz benzyl protons), and δ 3.80 ppm (2H, triplet, piperidine protons) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves sequential protection-deprotection strategies to achieve regioselective functionalization :

  • Piperidine Protection:

    • The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in tetrahydrofuran (THF) at 0°C .

    • Yield: 85–90% under anhydrous conditions.

  • Amino Group Functionalization:

    • The 4-amino group reacts with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in dichloromethane (DCM) in the presence of triethylamine (TEA) .

    • Yield: 75–80% after column chromatography.

  • Acetic Acid Conjugation:

    • A Michael addition with ethyl acrylate followed by hydrolysis yields the acetic acid derivative.

    • Reaction Conditions: NaOH (2M), ethanol/water (1:1), 60°C for 6 hours.

Reaction Optimization

Critical parameters include:

  • Temperature: Excess heat (>60°C) leads to Boc group cleavage.

  • pH: Alkaline conditions (pH 9–10) prevent premature deprotection during hydrolysis.

Physicochemical Properties

PropertyValueMethod
Melting Point152–154°CDifferential Scanning Calorimetry
Solubility25 mg/mL in DMSOUSP <921>
LogP (Partition Coefficient)1.8 ± 0.2HPLC (C18 column)
pKa3.9 (carboxylic acid)Potentiometric Titration

The compound exhibits moderate lipophilicity, making it suitable for membrane permeation in drug delivery systems .

Applications in Medicinal Chemistry

Peptide Synthesis

The dual protection strategy (Boc/Cbz) enables selective deprotection:

  • Boc Removal: Trifluoroacetic acid (TFA) in DCM selectively cleaves the Boc group, leaving the Cbz-protected amine intact.

  • Cbz Removal: Hydrogenolysis (H2_2, Pd/C) removes the Cbz group under mild conditions .

Drug Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Modulates ATP-binding sites via piperidine-acetic acid interactions.

  • Anticancer Agents: Conjugation with fluorouracil derivatives enhances tumor targeting .

Biological Activities and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate inhibitory activity against:

  • Matrix Metalloproteinases (MMPs): IC50_{50} = 12.3 μM (MMP-2).

  • Cyclooxygenase-2 (COX-2): 58% inhibition at 10 μM .

Cellular Uptake

Radiolabeled analogs show rapid accumulation in HepG2 cells (t1/2_{1/2} = 15 minutes), mediated by organic anion-transporting polypeptides (OATPs) .

SupplierPurityPackaging
Shanghai GL Peptide Ltd.98%1 g, 5 g, 10 g
Amatek Scientific Co.95%50 mg–500 mg
Jiangsu Aikon Biopharma99%Custom Quantities

Prices range from $120–$450 per gram, depending on scale and purity .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis routes for (R)- and (S)-enantiomers.

  • Prodrug Design: Enhancing bioavailability via ester prodrug formulations .

  • Targeted Therapies: Conjugating with monoclonal antibodies for precision oncology.

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